4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine
Description
4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine is a complex organic compound that features a unique structure combining morpholine and indolo[1,2-a][1,3]benzimidazole moieties
Properties
IUPAC Name |
4-(4a-morpholin-4-yl-1,2,3,4,11,11a-hexahydroindolo[1,2-a]benzimidazol-11-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-2-7-19-18(6-1)23-21-20(24-9-13-27-14-10-24)17-5-3-4-8-22(17,26(19)21)25-11-15-28-16-12-25/h1-2,6-7,17,20H,3-5,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKLHIKTXJPZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C(C3=NC4=CC=CC=C4N32)N5CCOCC5)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the indolo[1,2-a][1,3]benzimidazole core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminobenzimidazole and an indole derivative under acidic conditions.
Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indolo[1,2-a][1,3]benzimidazole core is replaced by a morpholine group.
Final coupling: The final step involves coupling the morpholine-substituted indolo[1,2-a][1,3]benzimidazole with another morpholine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biological Research: It is used as a probe to study biological pathways and mechanisms, including signal transduction and enzyme activity.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)piperidine
- 4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)pyrrolidine
Uniqueness
4-(6-morpholino-6,6a,7,8,9,10-hexahydro-10aH-indolo[1,2-a][1,3]benzimidazol-10-yl)morpholine is unique due to its specific combination of morpholine and indolo[1,2-a][1,3]benzimidazole moieties, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
